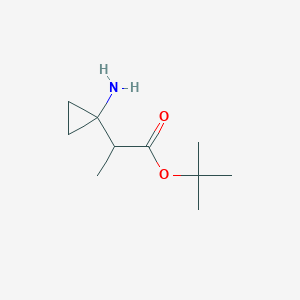

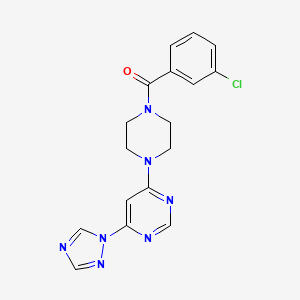

![molecular formula C16H13F2N3O2 B2580203 Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438219-16-0](/img/structure/B2580203.png)

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned, “Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate”, is a derivative of this class with additional functional groups.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of an amidine with a 1,3-diketone . The specific synthesis route for “this compound” would likely depend on the starting materials and reaction conditions.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reaction conditions and the other reactants involved. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites on the molecule .Scientific Research Applications

Synthesis and Reactivity

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate and related compounds have been explored extensively in synthetic chemistry. The reactivity of these compounds involves reactions with various reagents to create a diverse range of derivatives. For instance, Bruni et al. (1994) demonstrated the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, highlighting the versatility of these compounds in producing novel structures (Bruni et al., 1994).

Potential for Biological Activity

Compounds related to this compound have been studied for their biological activities. For example, Auzzi et al. (1983) investigated the antiinflammatory properties of pyrazolo[1,5-a]pyrimidines, finding that modifications to the parent compound affected its activity. They discovered that certain derivatives, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high activity and a better therapeutic index than some reference drugs, with an absence of ulcerogenic activity (Auzzi et al., 1983).

Heterocyclic Chemistry and New Compound Synthesis

In the field of heterocyclic chemistry, these compounds serve as precursors for synthesizing new chemical entities. Drev et al. (2014) worked on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the compound's role in creating diverse heterocyclic structures. Their research illustrates the broad potential of these compounds in medicinal chemistry and material science (Drev et al., 2014).

Exploration of Ring-Chain Isomerism

The compounds exhibit interesting chemical behaviors such as ring-chain isomerism. Goryaeva et al. (2009) explored this phenomenon in fluoroalkylated dihydroazolo[1,5-a]pyrimidines, highlighting the dynamic nature of these compounds under different conditions, which could have implications in the development of responsive materials or molecular switches (Goryaeva et al., 2009).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety and hazards associated with “Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate” would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name |

ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESOZJHNZZYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

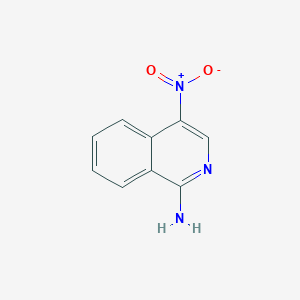

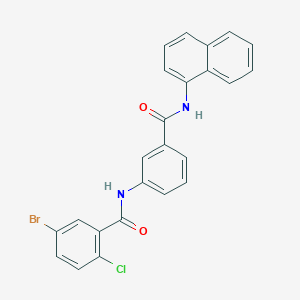

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)

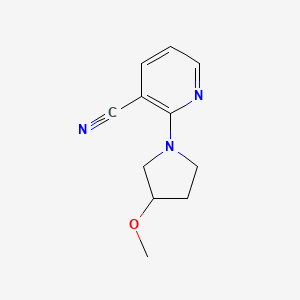

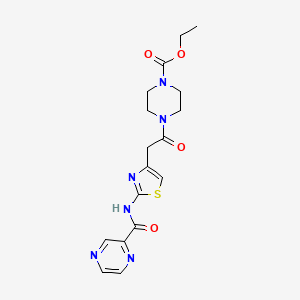

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)

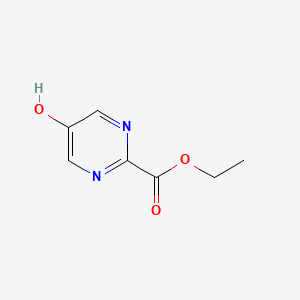

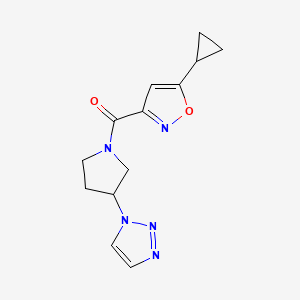

![2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580132.png)

![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)